molecular formula C19H30O3 B1623980 acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene CAS No. 75975-83-6

acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene

Cat. No.: B1623980
CAS No.: 75975-83-6
M. Wt: 306.4 g/mol
InChI Key: DWYHUKSMKNWPGU-ZTDCGIRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The acetylation of caryophyllene typically involves the reaction of caryophyllene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: Industrial production of acetylated caryophyllene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade acetic anhydride and catalysts, with the reaction being conducted in large reactors to produce significant quantities of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of caryophyllene, acetylated, involves its interaction with various molecular targets and pathways:

Properties

CAS No.

75975-83-6

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene

InChI

InChI=1S/C15H24.C4H6O3/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11;1-3(5)7-4(2)6/h6,13-14H,2,5,7-10H2,1,3-4H3;1-2H3/b11-6-;/t13-,14-;/m1./s1

InChI Key

DWYHUKSMKNWPGU-ZTDCGIRDSA-N

Isomeric SMILES

C/C/1=C/CCC(=C)[C@H]2CC([C@@H]2CC1)(C)C.CC(=O)OC(=O)C

SMILES

CC1=CCCC(=C)C2CC(C2CC1)(C)C.CC(=O)OC(=O)C

Canonical SMILES

CC1=CCCC(=C)C2CC(C2CC1)(C)C.CC(=O)OC(=O)C

Origin of Product

United States

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